molecular formula C19H22N2O4S2 B3765005 N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B3765005
M. Wt: 406.5 g/mol
InChI Key: PBQMJIORSTWPAV-UHFFFAOYSA-N
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Description

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-14(22)16-7-2-3-8-17(16)19(23)21-10-4-6-15(13-21)12-20-27(24,25)18-9-5-11-26-18/h2-3,5,7-9,11,15,20H,4,6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMJIORSTWPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the thiophene ring can be prepared via methods such as the Gewald reaction.

Once the individual rings are prepared, they are coupled together using a series of reactions. For instance, the piperidine derivative can be reacted with a thiophene sulfonyl chloride in the presence of a base to form the desired sulfonamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-benzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
  • N-[[1-(2-acetylphenyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Uniqueness

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to similar compounds. The presence of the acetylbenzoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 2
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N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

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